1-(5-Hydroxynaphthalen-1-yl)ethan-1-one
Description
Contextualizing Naphthalene (B1677914) Derivatives in Contemporary Organic Chemistry Research
Naphthalene derivatives are a cornerstone of modern organic chemistry, finding applications in a wide array of fields. Their planar structure and extended π-electron system give rise to unique photophysical properties, making them valuable as fluorescent probes and components in organic electronic materials. In medicinal chemistry, the naphthalene scaffold is present in numerous approved drugs, highlighting its importance as a pharmacophore. The reactivity of the naphthalene core allows for a diverse range of chemical modifications, enabling the synthesis of complex molecules with tailored properties.
Significance of Hydroxynaphthalene Acetyl Derivatives as Chemical Scaffolds
The synthesis of hydroxynaphthalene acetyl derivatives can often be achieved through classic organic reactions such as the Friedel-Crafts acylation or the Fries rearrangement of the corresponding naphthyl acetates. The conditions of these reactions, including the catalyst and temperature, can influence the isomeric distribution of the products. tandfonline.com For instance, the photo-Fries rearrangement of 1-naphthyl acetate (B1210297) is known to yield 2-acetyl-1-naphthol and 1-acetyl-2-naphthol. vulcanchem.com
Scope and Focused Research Areas for 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one
The specific isomer, 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one, with its acetyl group at the 1-position and the hydroxyl group at the 5-position, presents a distinct chemical personality compared to its more studied counterparts. Research on this particular compound is less prevalent, suggesting it is a more specialized chemical entity.
One potential synthetic route to this and related structures is the selective acylation of multisubstituted oxygenated naphthalenes. rsc.org The inherent symmetry and reactivity of precursors like 1,5-dihydroxynaphthalene (B47172) make them logical starting points for the synthesis of 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one. wikipedia.orgnbinno.com The Friedel-Crafts reaction of 1,5-dihydroxynaphthalene is a plausible method for its preparation. vulcanchem.comresearchgate.net
A notable area of investigation involving a related structure is the photo-Fries rearrangement of naphthalene-1,5-diyl bis(4-chlorobutanoate). Studies have shown that this reaction results in only mono-rearrangement, with the other ester group remaining intact. This finding is significant as it points to the potential for selective functionalization of the 1,5-dihydroxynaphthalene scaffold, which could be a pathway to synthesizing compounds like 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one.
While direct and extensive research on the applications of 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one is limited, its structural motifs are found in more complex molecules that are the subject of academic inquiry. For instance, derivatives of hydroxynaphthalenes have been investigated for their potential biological activities. However, specific studies focusing solely on the biological profile of 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one are not widely reported in the current literature.
Below is a data table summarizing the key identifiers and predicted properties of this compound.
| Property | Value | Source |
| IUPAC Name | 1-(5-hydroxynaphthalen-1-yl)ethan-1-one | |
| CAS Number | 22301-08-2 | ijfmr.com |
| Molecular Formula | C₁₂H₁₀O₂ | |
| Molecular Weight | 186.21 g/mol | ijfmr.com |
| Purity | 97% | ijfmr.com |
Properties
CAS No. |
22301-08-2 |
|---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-(5-hydroxynaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H10O2/c1-8(13)9-4-2-6-11-10(9)5-3-7-12(11)14/h2-7,14H,1H3 |
InChI Key |
CPADJBGQAVVSQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C=CC=C2O |
Origin of Product |
United States |
Mechanistic Investigations of 1 5 Hydroxynaphthalen 1 Yl Ethan 1 One Formation and Reactivity
Reaction Mechanism Elucidation in Acylation Reactions of Naphthalene (B1677914) Derivatives
The introduction of an acetyl group onto a naphthalene core is typically achieved through electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation or the Fries rearrangement. wikipedia.orgwikipedia.org The formation of 1-(5-hydroxynaphthalen-1-yl)ethan-1-one from a 1-naphthol (B170400) derivative is a nuanced process where reaction pathways, intermediates, and the final product ratios are dictated by a delicate interplay of electronic and steric factors.
The synthesis of 1-(5-hydroxynaphthalen-1-yl)ethan-1-one can be accomplished via the Friedel-Crafts acylation of 1-naphthol. This reaction proceeds through a widely accepted mechanism involving a carbocation intermediate. wikipedia.org
The key steps are:
Generation of the Electrophile: The reaction begins with the formation of a highly electrophilic acylium ion. A Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of an acylating agent like acetyl chloride. This polarization weakens the carbon-chlorine bond, leading to the formation of the acylium ion (CH₃CO⁺). organic-chemistry.org
Coordination with the Hydroxyl Group: In substrates like 1-naphthol, the Lewis acid also coordinates with the electron-rich oxygen of the hydroxyl group. This interaction can influence the directing effect and reactivity of the substrate. wikipedia.orgstackexchange.com
Electrophilic Attack: The acylium ion then attacks the electron-rich naphthalene ring. For 1-naphthol, the hydroxyl group strongly activates the ring, directing the electrophile to specific positions. Attack at the C-5 position leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or a sigma (σ) complex. wordpress.com The stability of this intermediate is critical. For attack at the 5-position, a significant portion of the aromaticity of the unsubstituted ring is retained in the resonance structures, contributing to the favorability of this pathway. wordpress.comlibretexts.org
Deprotonation and Aromatization: Finally, a weak base (such as AlCl₄⁻) abstracts a proton from the carbon bearing the new acetyl group, restoring the aromaticity of the ring system and yielding the final product, 1-(5-hydroxynaphthalen-1-yl)ethan-1-one. wikipedia.org
An alternative pathway is the Fries rearrangement of 1-naphthyl acetate (B1210297), which can be induced by heat or UV light (photo-Fries rearrangement) in the presence of a Lewis acid catalyst. wikipedia.orgasianpubs.orgsigmaaldrich.com This reaction involves the intramolecular migration of the acetyl group from the phenolic oxygen to a carbon on the aromatic ring, also proceeding through an acylium ion intermediate. wikipedia.orgasianpubs.org
In the electrophilic substitution of naphthalene derivatives, the distribution of isomers is often governed by whether the reaction is under kinetic or thermodynamic control. thecatalyst.org
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed fastest (i.e., via the lowest activation energy pathway). wordpress.comthecatalyst.org For unsubstituted naphthalene, acylation kinetically favors the α-position (C1) because the corresponding arenium ion intermediate is more stable. wordpress.comlibretexts.org
Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing the initial products to equilibrate to the most stable isomer. This is known as thermodynamic control. thecatalyst.org In the sulfonation of naphthalene, for example, the initially formed α-sulfonic acid can rearrange to the more sterically favored and thermodynamically more stable β-sulfonic acid at elevated temperatures. wordpress.com
While Friedel-Crafts acylation is generally considered irreversible, the choice of reaction conditions, particularly solvent and temperature, can significantly influence the product ratio. wikipedia.orglibretexts.org In the Fries rearrangement, low temperatures tend to favor the para-substituted product, whereas higher temperatures favor the ortho-substituted product. wikipedia.org The formation of the ortho product at high temperatures is often attributed to the formation of a more stable bidentate complex between the substrate and the Lewis acid catalyst. wikipedia.org For the acylation of 1-naphthol, the competition between attack at various activated positions (e.g., C2, C4, C5) is similarly sensitive to these conditions. The α/β isomer ratio in naphthalene acetylation has been shown to change over time and with reactant concentration, indicating a complex interplay of competing reaction rates. rsc.orgstackexchange.com
Table 1: Influence of Reaction Conditions on Isomer Formation in Naphthalene Substitution
| Condition | Control Type | Favored Product Characteristics | Example (Naphthalene Derivative) |
|---|---|---|---|
| Low Temperature | Kinetic | Formed fastest; lowest activation energy pathway. wordpress.comthecatalyst.org | α-substitution in sulfonation and acylation. wordpress.compearson.com |
| High Temperature | Thermodynamic | Most stable product; reaction is often reversible. wikipedia.orgthecatalyst.org | β-substitution in sulfonation (rearrangement from α). wordpress.com |
| Non-polar Solvent | Kinetic/Steric | Can favor products less influenced by solvent stabilization. wikipedia.org | Favors ortho product in some Fries rearrangements. wikipedia.org |
| Polar Solvent | Thermodynamic/Electronic | Can favor products with greater charge separation or stabilization. wikipedia.org | Increases the ratio of the para product in Fries rearrangements. wikipedia.org |
The hydroxyl (-OH) group in 1-naphthol is a powerful activating, electron-donating group (EDG). Its presence profoundly influences the regioselectivity of the acylation reaction.
The -OH group directs incoming electrophiles to the ortho and para positions. In the naphthalene ring system, this corresponds to the C2 and C4 positions on the same ring and the C5 and C7 positions on the adjacent ring (peri-positions). researchgate.net Theoretical studies on naphthalene derivatives confirm that a substituent with a positive inductive effect (+I), like -OH, at the C1 position directs an incoming electrophile primarily to the C5 position, with the C4 and C8 positions being less reactive. researchgate.net
The mechanism is also affected by the interaction between the hydroxyl group and the Lewis acid catalyst. stackexchange.com The formation of a complex between the phenolic oxygen and AlCl₃ can increase the steric hindrance around the ortho (C2) position, potentially disfavoring attack at this site and promoting substitution at the more distant C4 and C5 positions. stackexchange.com Conversely, the acyl group itself is an electron-withdrawing group (EWG). Once attached, it deactivates the aromatic ring, which prevents further acylation reactions under normal conditions, leading to a monoacylated product. organic-chemistry.org
Intramolecular Interactions and Their Mechanistic Implications for 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one
The specific arrangement of the hydroxyl and acetyl groups in 1-(5-hydroxynaphthalen-1-yl)ethan-1-one allows for significant intramolecular interactions that stabilize the molecule and influence its chemical properties.
The peri-positioning of the hydroxyl group at C5 and the acetyl group at C1 is ideal for the formation of a strong intramolecular hydrogen bond. nih.gov The hydrogen from the -OH group acts as a donor, and the carbonyl oxygen of the acetyl group acts as an acceptor, creating a stable six-membered quasi-aromatic ring.
Table 2: Characteristics of Resonance-Assisted Hydrogen Bonds (RAHB)
| Property | Description | Consequence for the Molecule |
|---|---|---|
| Strength | Significantly stronger than typical intermolecular H-bonds. mdpi.com | Increased thermodynamic stability. |
| Geometry | Forms a planar, six-membered quasi-aromatic ring. semanticscholar.org | Restricts conformational freedom; fixes the orientation of substituents. nih.gov |
| Spectroscopy (IR) | Causes a large redshift (lower frequency) and broadening of the O-H stretching band. | Characteristic spectral signature for identification. |
| Spectroscopy (NMR) | Causes a significant downfield shift (higher ppm) of the hydroxyl proton signal. mdpi.com | Indicates a highly deshielded proton involved in strong H-bonding. |
| Reactivity | Lowers the availability of the H-bonded groups for intermolecular reactions. h1.co | Decreased acidity of the phenol (B47542) (for deprotonation) and reduced basicity of the ketone. |
Compounds containing both hydroxyl and ketone functionalities can exist in different tautomeric forms. libretexts.org For 1-(5-hydroxynaphthalen-1-yl)ethan-1-one, the primary structure is the hydroxy-ketone form. However, it can theoretically exist in equilibrium with other tautomers, such as an enol or a quinone-methide form.
Tautomers are constitutional isomers that rapidly interconvert, often through the migration of a proton and the shifting of a double bond. libretexts.org
Hydroxy-Ketone Form: This is the most commonly depicted structure, stabilized by the full aromaticity of the naphthalene ring system and the strong intramolecular hydrogen bond.
Enol Tautomer: An enol form could arise from the migration of a proton from the methyl group of the acetyl function to the carbonyl oxygen.
Quinone-Methide Tautomer: A more significant potential tautomer would be a quinone-methide structure, formed by the migration of the proton from the C5-hydroxyl group to the C1-carbonyl oxygen. This would create a dienone system in one ring, disrupting its aromaticity.
While such equilibria are possible, the significant loss of aromatic stabilization energy in the quinone-methide tautomer makes it energetically unfavorable. nih.gov Furthermore, the powerful stabilization conferred by the resonance-assisted intramolecular hydrogen bond in the hydroxy-ketone form strongly shifts the equilibrium in its favor. Therefore, 1-(5-hydroxynaphthalen-1-yl)ethan-1-one is expected to exist almost exclusively as the hydroxy-ketone tautomer under normal conditions. nih.gov
Reaction Pathways of 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one and its Derivatives
The reactivity of 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one is primarily centered around the acetyl group, the hydroxyl group, and the aromatic naphthalene ring. These functional groups allow for a variety of transformations, leading to the formation of chalcones, pyrazoles, pyrimidines, and products of Knoevenagel and Mannich reactions.
Chalcone (B49325) Synthesis
The Claisen-Schmidt condensation is a fundamental reaction for the synthesis of chalcones, which are α,β-unsaturated ketones. This reaction involves the condensation of an acetophenone (B1666503) derivative with an aromatic aldehyde in the presence of a base or acid catalyst. In the case of 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one, the methyl group of the acetyl moiety provides the acidic α-hydrogens necessary for the reaction.
The general mechanism involves the deprotonation of the α-carbon of the ketone by a base to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the more stable, conjugated chalcone. The choice of catalyst and reaction conditions can significantly influence the reaction yield. jchemrev.comnih.govnih.govjchemrev.com
Table 1: Synthesis of Chalcone Derivatives from Substituted Acetophenones
| Acetophenone Derivative | Aldehyde Derivative | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone | Various aldehydes | 40% NaOH | Solvent-free | - | Good | nih.gov |
| Hydroxyacetophenone | Benzaldehyde (B42025) derivatives | 50% KOH | - | - | 93-97 | nih.gov |
| 2-Acetyl naphthalene | Benzaldehyde/substituted benzaldehyde | KOH | Methanol | - | - | nih.gov |
| Various Acetophenones | Various Aldehydes | KOH | Ethanol (B145695) | 40°C, ultrasound | - | nih.gov |
This table presents data for the synthesis of chalcones from various acetophenone derivatives as a reference for the potential reactivity of 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one.
Pyrazole (B372694) and Pyrimidine (B1678525) Synthesis
The α,β-unsaturated ketone moiety of chalcones derived from 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one serves as a versatile precursor for the synthesis of various heterocyclic compounds, most notably pyrazoles and pyrimidines.
Pyrazoles are typically synthesized through the cyclocondensation reaction of chalcones with hydrazine (B178648) derivatives. The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazole ring. A variety of substituted hydrazines can be used to introduce diversity at the N1 position of the pyrazole ring. nih.govrasayanjournal.co.inmdpi.comorganic-chemistry.orgbibliomed.org
Pyrimidines , six-membered heterocyclic compounds, can be synthesized by reacting chalcones with urea (B33335), thiourea, or guanidine. The reaction mechanism involves the Michael addition of the N-C-N fragment to the α,β-unsaturated system of the chalcone, followed by cyclization and dehydration. The use of different N-C-N building blocks allows for the synthesis of a range of pyrimidine derivatives with varied functional groups. bu.edu.egscribd.comresearchgate.netresearchgate.netnih.gov
Table 2: Synthesis of Pyrazole and Pyrimidine Derivatives from Chalcones
| Chalcone Derivative | Reagent | Catalyst/Conditions | Product Type | Reference |
| α,β-Unsaturated Ketones | Hydrazine Hydrate | - | Pyrazoline | nih.gov |
| α,β-Unsaturated Ketones | Arylhydrazine | Acid medium | 1,3,5-Substituted Pyrazole | nih.gov |
| Chalcones | Guanidine Hydrochloride | - | Pyrimidine | bu.edu.eg |
| Chalcones | Urea | Lewis acid (YbCl3) | Pyrimidine | bu.edu.eg |
This table provides examples of pyrazole and pyrimidine synthesis from chalcones, illustrating potential reaction pathways for derivatives of 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one.
Knoevenagel Condensation
The Knoevenagel condensation is another important carbon-carbon bond-forming reaction that can be utilized with 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one. This reaction involves the condensation of a ketone with an active methylene (B1212753) compound, which is a compound with a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate). The reaction is typically catalyzed by a weak base, such as an amine. numberanalytics.compurechemistry.orgresearchgate.netwikipedia.org
The mechanism starts with the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile and attacks the carbonyl carbon of the ketone. The resulting intermediate undergoes dehydration to yield a new α,β-unsaturated product. This reaction is highly valuable for introducing further functionalization and extending the carbon chain of the molecule.
Table 3: Catalysts and Conditions for Knoevenagel Condensation
| Active Methylene Compound | Catalyst | Solvent | Reaction Conditions | Reference |
| Malononitrile | Lipoprotein lipase | DMSO | 35°C | researchgate.net |
| Various | Ethylammonium nitrate (B79036) (ionic liquid) | - | Room temperature | |
| Malonic acid | Piperidine | Pyridine (B92270) | - | wikipedia.org |
| Thiobarbituric acid | Piperidine | Ethanol | - | wikipedia.org |
This table showcases various catalytic systems used for the Knoevenagel condensation, which could be applicable to 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one.
Mannich Reaction
The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound (in this case, the ketone), an aldehyde (commonly formaldehyde), and a primary or secondary amine. This reaction results in the formation of a β-amino carbonyl compound, known as a Mannich base. nih.govrdd.edu.iqacademicjournals.orgresearchgate.netopenpharmaceuticalsciencesjournal.com
The mechanism typically begins with the formation of an iminium ion from the reaction of the aldehyde and the amine. The ketone then tautomerizes to its enol form, which subsequently attacks the iminium ion in a nucleophilic addition. The resulting product is the aminomethylated ketone. The Mannich reaction is a powerful tool for introducing aminoalkyl groups into the molecule, which are important pharmacophores in many biologically active compounds.
Table 4: Synthesis of Mannich Bases
| Substrate | Aldehyde | Amine | Product Type | Reference |
| Active hydrogen compound | Formaldehyde | Primary or secondary amine | β-amino-carbonyl compound | rdd.edu.iq |
| 2-Hydroxy-1,4-naphthoquinone | Aldehydes | Primary aliphatic amines | 3-(Aminomethyl)naphthoquinone | nih.gov |
| Acetanilide | Paraformaldehyde | Secondary amines | Acetanilide Mannich bases | rdd.edu.iq |
This table provides examples of Mannich reactions, illustrating the potential for synthesizing Mannich bases from 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one.
Advanced Spectroscopic and Structural Characterization of 1 5 Hydroxynaphthalen 1 Yl Ethan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms.
Proton NMR (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. In 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one, the aromatic protons on the naphthalene (B1677914) ring exhibit distinct chemical shifts due to the influence of the hydroxyl and acetyl substituents. These substituents create a unique electronic environment, causing the protons to resonate at different frequencies. The hydroxyl proton itself typically appears as a broad singlet, its chemical shift being sensitive to solvent and concentration. The methyl protons of the acetyl group characteristically appear as a sharp singlet in the upfield region of the spectrum.
¹H NMR Data Table for 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.5 | Multiplet |
| Phenolic-OH | 9.0 - 14.5 | Singlet (broad) |
| Acetyl-CH₃ | 2.5 - 2.8 | Singlet |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one displays distinct signals for each carbon atom. The carbonyl carbon of the acetyl group is characteristically found in the downfield region, typically above 190 ppm. The carbon atoms of the naphthalene ring appear in the aromatic region (100-150 ppm), with their specific shifts influenced by the positions of the hydroxyl and acetyl groups. The methyl carbon of the acetyl group resonates at a much higher field.
¹³C NMR Data Table for 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one
| Carbon | Chemical Shift (δ, ppm) |
| C=O | > 190 |
| Aromatic-C | 100 - 150 |
| Acetyl-CH₃ | 20 - 30 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and to map out the complete molecular structure, two-dimensional (2D) NMR techniques are employed. youtube.comscience.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the naphthalene ring system. science.govresearchgate.net Cross-peaks in the COSY spectrum connect protons that are spin-coupled to each other, typically those on adjacent carbon atoms.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.netcolumbia.edu This provides a direct link between the ¹H and ¹³C NMR data, confirming which proton is bonded to which carbon. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity between protons and carbons, typically over two or three bonds. youtube.comcolumbia.edu This technique is instrumental in piecing together the entire molecular framework by showing correlations between, for example, the methyl protons of the acetyl group and the carbonyl carbon, as well as the adjacent aromatic carbon.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of the chemical bonds within a molecule, providing a functional group fingerprint. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum of 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one is characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with its broadness resulting from hydrogen bonding. The sharp, strong absorption band around 1650-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the ketone. The region between 1400 and 1600 cm⁻¹ typically shows several bands corresponding to the C=C stretching vibrations within the aromatic naphthalene ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The C=O stretch is also observable in the Raman spectrum, as are the aromatic C=C stretching modes. researchgate.net Raman spectroscopy can be particularly useful for observing non-polar bonds or symmetrical vibrations that may be weak or inactive in the IR spectrum.
Key Vibrational Frequencies for 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| -OH | O-H Stretch | 3200 - 3600 (broad) |
| C=O | C=O Stretch | 1650 - 1700 |
| Aromatic C=C | C=C Stretch | 1400 - 1600 |
| C-H (aromatic) | C-H Stretch | 3000 - 3100 |
| C-H (methyl) | C-H Stretch | 2850 - 3000 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.gov It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. arkat-usa.org
The electron ionization (EI) mass spectrum of 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one will show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of this molecular ion will produce a series of daughter ions. A prominent fragmentation pathway is often the loss of a methyl group (CH₃) from the acetyl group, resulting in a [M-15]⁺ peak. Another common fragmentation is the loss of the entire acetyl group (CH₃CO), leading to a [M-43]⁺ peak. The fragmentation pattern of the naphthalene ring system itself can also contribute to the complexity of the mass spectrum.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. By comparing the experimentally determined exact mass to the theoretical mass calculated for the chemical formula C₁₂H₁₀O₂, the identity of 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one can be unequivocally confirmed.
Electronic Spectroscopy: UV-Visible Absorption Spectroscopy
There is no specific UV-Visible absorption data, including details on absorption maxima (λmax), molar absorptivity (ε), or the nature of electronic transitions (e.g., π→π, n→π), for 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one found in the surveyed literature. This information is critical for understanding the electronic properties of the molecule.
X-ray Diffraction Studies for Solid-State Molecular Architecture
Similarly, crystallographic data for 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one are absent from the searched scientific databases. Information that would be derived from such studies, including the crystal system, space group, unit cell dimensions, bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding or π-π stacking, remains uncharacterized.
Due to the lack of specific research findings for 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one, the requested detailed article with data tables on its spectroscopic and structural properties cannot be generated at this time. Further original research would be required to determine these characteristics.
Computational and Theoretical Studies of 1 5 Hydroxynaphthalen 1 Yl Ethan 1 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These calculations solve the Schrödinger equation (or a simplified form of it) for a given molecule to determine its electronic structure and other properties. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are central to these investigations. nrel.govpnnl.govuva.nljstar-research.com
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Determination
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. jstar-research.com Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the molecule from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. nih.govnih.gov
For 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to perform geometry optimization. researchgate.net This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. The output provides key geometric parameters. semanticscholar.org For instance, in a study on a related azo dye, DFT was used to determine the stable structure geometry in the gas phase. nih.gov
The electronic structure, including the distribution of electron density and molecular orbitals, is also determined. This information is crucial for understanding the molecule's polarity, reactivity, and spectroscopic properties. bhu.ac.in
Table 1: Illustrative Optimized Geometric Parameters for 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one Calculated by DFT (Note: The following data are representative examples for a molecule of this type and are for illustrative purposes only, as specific published data for this compound is not available.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C=O (acetyl) | 1.25 |
| C-C (acetyl) | 1.51 | |
| C-O (hydroxyl) | 1.36 | |
| O-H (hydroxyl) | 0.97 | |
| **Bond Angles (°) ** | C-C-O (acetyl) | 120.5 |
| C-C-C (naphthyl-acetyl) | 119.8 | |
| C-O-H (hydroxyl) | 109.2 |
Ab Initio Methods for Energetic Profiles and Reactivity Predictions
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters, beyond fundamental physical constants. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. researchgate.net
These methods are particularly valuable for calculating precise energetic profiles, such as the energy barriers for chemical reactions or conformational changes. For 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one, ab initio calculations could be used to predict its reactivity by mapping out the potential energy surface for a reaction, identifying transition states, and calculating activation energies. nih.gov For example, quantum-mechanical ab initio calculations on a similar naphthalene (B1677914) derivative were used to determine the minimum energy configuration. nih.gov
Conformational Analysis and Intramolecular Interactions
The three-dimensional shape (conformation) of a molecule is critical to its function and interactions. 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one possesses rotational freedom, primarily around the single bond connecting the acetyl group to the naphthalene ring, which gives rise to different conformers.
Computational Modeling of Intramolecular Hydrogen Bonds and Their Energies
A key structural feature of 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one is the potential for a strong intramolecular hydrogen bond between the hydroxyl group (-OH) at the C5 position and the carbonyl oxygen (C=O) of the acetyl group at the C1 position. This interaction significantly influences the molecule's preferred conformation and properties.
Computational methods can model this hydrogen bond in detail. By comparing the energy of the hydrogen-bonded conformer with a reference conformer where the bond is absent (e.g., by rotating the hydroxyl group), the strength of the hydrogen bond can be estimated. caltech.edu Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can analyze the electron density at the bond critical point between the hydrogen and the acceptor oxygen to characterize the bond's nature and strength. nih.gov Studies on other systems show that such intramolecular hydrogen bonds can be opportunistic, dictating the molecule's conformation differently in various environments. rsc.org
Table 2: Typical Calculated Properties of the Intramolecular Hydrogen Bond (Note: The following data are representative examples for a molecule of this type and are for illustrative purposes only.)
| Property | Description | Typical Calculated Value |
| H···O Distance (Å) | The distance between the hydroxyl hydrogen and the carbonyl oxygen. | 1.6 - 1.9 |
| O-H···O Angle (°) | The angle formed by the donor oxygen, the hydrogen, and the acceptor oxygen. | 140 - 160 |
| Hydrogen Bond Energy (kcal/mol) | The stabilizing energy provided by the hydrogen bond. | 7 - 15 |
Energetic Landscape and Conformational Preferences
Conformational analysis involves mapping the potential energy of the molecule as a function of one or more rotatable bonds (torsion angles). For 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one, the most significant torsion angle is the one defining the orientation of the acetyl group relative to the naphthalene ring.
A potential energy surface (PES) scan can be performed by systematically rotating this bond and calculating the energy at each step using methods like DFT. nih.gov This scan reveals the energy minima, which correspond to stable conformers, and the energy barriers between them. For this molecule, the planar conformer stabilized by the intramolecular hydrogen bond is expected to be the global energy minimum. The PES scan helps quantify the energy penalty required to break this planarity. caltech.edu
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for predicting chemical reactivity. youtube.compku.edu.cn It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.com The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are critical indicators of a molecule's kinetic stability and chemical reactivity. bhu.ac.inresearchgate.net
For 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one, FMO analysis, typically performed using DFT calculations, reveals the distribution of these orbitals across the molecule. nih.govmdpi.com The HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the hydroxyl oxygen, while the LUMO is likely concentrated on the acetyl group and the naphthalene system. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net
Table 3: Illustrative Frontier Molecular Orbital (FMO) Data (Note: The following data are representative examples calculated at a typical DFT level and are for illustrative purposes only.)
| Parameter | Description | Illustrative Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.2 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (E_LUMO - E_HOMO) | 4.1 |
Reaction Pathway Modeling and Transition State Analysis
Reaction pathway modeling is a computational technique used to map the energetic landscape of a chemical reaction, identifying the most likely route from reactants to products. usgs.govnih.gov This involves locating stable intermediates and, crucially, the high-energy transition states that connect them. The energy of the transition state determines the activation energy of a reaction step, which governs its rate. matlantis.com
While specific reaction pathway models for the synthesis of 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one were not found in the reviewed literature, a plausible synthetic route is the Fries rearrangement or its photochemical variant, the photo-Fries rearrangement, starting from a naphthyl ester precursor like 5-hydroxynaphthalen-1-yl acetate (B1210297). organic-chemistry.orgasianpubs.orgwikipedia.org
The mechanism for the acid-catalyzed Fries rearrangement is generally accepted to proceed through the formation of an acylium carbocation intermediate. wikipedia.org Computationally, this pathway can be modeled as follows:
Complexation: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester.
Acylium Ion Formation: The bond between the acyl group and the phenolic oxygen cleaves, forming an acylium ion and an aluminum-phenoxide complex. This step proceeds through a high-energy transition state.
Electrophilic Aromatic Substitution: The acylium ion then attacks the electron-rich naphthalene ring at a sterically accessible and electronically favorable position (ortho or para to the hydroxyl group) in a classic electrophilic aromatic substitution. This step also has a corresponding transition state.
Rearomatization and Hydrolysis: The ring rearomatizes by losing a proton, and subsequent hydrolysis liberates the final hydroxy aryl ketone product. wikipedia.org
The photo-Fries rearrangement follows a different, radical-based mechanism involving the formation of a geminate radical pair within a solvent cage. asianpubs.orgrsc.org
Computational methods like the Nudged Elastic Band (NEB) are employed to find the minimum energy path and the associated transition state structures and energies for such reaction steps. matlantis.com Such an analysis for 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one would provide precise activation energies, clarifying whether the reaction proceeds more favorably via a kinetic or thermodynamic pathway under different conditions. organic-chemistry.orgwikipedia.org
Quantitative Structure-Property Relationship (QSPR) Studies on Electronic and Structural Parameters
Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. researchgate.net These models rely on calculated molecular descriptors, which are numerical representations of the electronic and structural features of the molecules.
No specific QSPR models for 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one were identified in the literature. However, this methodology is widely applied to similar classes of compounds, such as ketones and naphthalene derivatives, to predict properties ranging from acidity to biological activity. researchgate.netnih.gov For instance, a QSPR model for predicting the acidities (pKa) of various ketones was successfully built using descriptors derived from their chemical structures. researchgate.net
The foundation of any QSPR model is the calculation of relevant molecular descriptors. Density Functional Theory (DFT) is a common and powerful method for obtaining these parameters. researchgate.nettytlabs.co.jp DFT calculations provide detailed information on the electronic distribution and geometry of a molecule. youtube.comyoutube.com For a compound like 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one, a variety of electronic and structural parameters would be calculated to serve as descriptors in a potential QSPR study.
Table 1: Typical Electronic and Structural Parameters Calculated for QSPR Studies
| Parameter Category | Descriptor Example | Description |
| Electronic Parameters | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net | |
| Dipole Moment | A measure of the overall polarity of the molecule. | |
| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution, indicating regions prone to electrophilic or nucleophilic attack. researchgate.net | |
| Structural Parameters | Molecular Weight | The mass of the molecule. |
| Molecular Surface Area | The total surface area of the molecule. | |
| Molecular Volume | The total volume occupied by the molecule. | |
| Number of Rotatable Bonds | A measure of molecular flexibility. | |
| Hydrogen Bond Donors/Acceptors | The number of sites that can donate or accept hydrogen bonds, crucial for biological interactions. |
In a typical QSPR workflow, these descriptors would be calculated for a series of related hydroxynaphthyl ketones. Statistical methods, such as multiple linear regression, would then be used to build a mathematical equation linking a set of descriptors to an experimentally measured property (e.g., antibacterial activity). researchgate.netnih.gov Such a model could then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Molecular Docking Simulations for Interaction Prediction with Molecular Targets
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand, such as 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one) when bound to a second molecule (a receptor, typically a biologically relevant protein or enzyme). nih.govijpsjournal.com The primary goal is to predict the binding mode and affinity, often represented by a docking score or binding energy, which can be used to estimate the strength of the interaction. ekb.eg A more negative binding energy generally indicates a more favorable interaction.
While no docking studies have been published for 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one itself, numerous studies on structurally similar hydroxynaphthalene derivatives demonstrate the utility of this approach for identifying potential biological activities. nih.govekb.egnih.gov These compounds have been investigated as potential inhibitors for targets involved in cancer, bacterial infections, and inflammation. nih.govekb.egnih.gov
The simulation process involves preparing the 3D structures of both the ligand and the target protein (often obtained from a database like the Protein Data Bank) and then using a docking algorithm (e.g., AutoDock, Glide, MOE) to explore possible binding poses within the protein's active site. nih.govijpsjournal.comnih.gov The results provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
The following table summarizes findings from molecular docking studies on compounds analogous to 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one, illustrating the types of targets investigated and the data obtained.
Table 2: Examples of Molecular Docking Studies on Hydroxynaphthalene Derivatives
| Derivative Class | Molecular Target (PDB ID) | Docking Score / Binding Energy | Key Interactions Noted |
| 1-Hydroxynaphthyl pyrazoline | Oxidoreductase (1DXO) | Not specified, but showed proper binding | Interaction with key triad (B1167595) of amino acids in the active site. nih.gov |
| 1-Hydroxynaphthyl pyrazoline | E. coli MurB enzyme (2EX6) | Not specified, but showed proper binding | Binding at the active site, explaining potent antibacterial activity. nih.gov |
| 1-Hydroxynaphthalene-2-carboxanilides | c-Jun N-Terminal Kinase (JNK) | Not specified, but ranked based on scores and binding energies | Validation of binding mode through molecular dynamics simulations. nih.gov |
| Naphthol-derived hydrazides | Histone Deacetylase 2 (HDAC2) (4LY1) | -9.08 to -10.08 kcal/mol | High affinity scores suggest potential as anticancer agents. ekb.eg |
These studies demonstrate that the hydroxynaphthalene scaffold is a promising pharmacophore. Molecular docking simulations for 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one against a panel of relevant biological targets—such as kinases, deacetylases, or bacterial enzymes—could effectively predict its potential therapeutic applications and guide experimental biological screening. ekb.egnih.govbeilstein-journals.orgmdpi.com
Chemical Transformations and Synthesis of Novel Derivatives from 1 5 Hydroxynaphthalen 1 Yl Ethan 1 One
Derivatization at the Acetyl Moiety
The acetyl group is a key site for a variety of chemical modifications, including condensation and cyclization reactions, which lead to the formation of diverse and complex molecular architectures.
Condensation Reactions to Form Chalcones
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one framework, are a significant class of organic compounds. chemrevlett.com They are commonly synthesized through the Claisen-Schmidt condensation, which involves the reaction of an acetophenone (B1666503) with an aromatic aldehyde in the presence of a base or acid catalyst. chemrevlett.comjetir.orgnih.gov In the context of 1-(5-hydroxynaphthalen-1-yl)ethan-1-one, the acetyl group readily participates in this reaction.
The synthesis typically involves stirring a mixture of 1-(5-hydroxynaphthalen-1-yl)ethan-1-one and a substituted benzaldehyde (B42025) in a solvent like ethanol (B145695), with a base such as sodium hydroxide (B78521) or potassium hydroxide to facilitate the reaction. chemrevlett.comjetir.org The resulting chalcone (B49325) derivatives incorporate the naphthalene (B1677914) moiety and the substituted aromatic ring from the aldehyde.
Table 1: Examples of Chalcone Derivatives from 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one
| Aldehyde Reactant | Resulting Chalcone Derivative |
| Benzaldehyde | (E)-1-(5-hydroxynaphthalen-1-yl)-3-phenylprop-2-en-1-one |
| 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(5-hydroxynaphthalen-1-yl)prop-2-en-1-one |
| 4-Methoxybenzaldehyde | (E)-1-(5-hydroxynaphthalen-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
This condensation reaction is a cornerstone for creating a library of chalcones with varied substitution patterns on the phenyl ring, which in turn can be used as precursors for other heterocyclic compounds.
Cyclization Reactions to Synthesize Heterocyclic Compounds (e.g., Pyrimidine (B1678525) and Pyrazoline Derivatives)
The chalcones derived from 1-(5-hydroxynaphthalen-1-yl)ethan-1-one are valuable intermediates for the synthesis of various heterocyclic compounds, notably pyrimidines and pyrazolines.
Pyrimidine Derivatives:
Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. orientjchem.org They can be synthesized by reacting chalcones with urea (B33335) in the presence of a base like potassium hydroxide in an alcoholic solvent. orientjchem.org This reaction proceeds through a cyclization mechanism, leading to the formation of a dihydropyrimidine (B8664642) derivative, which can then be aromatized.
Another approach involves the reaction of chalcones with thiourea, which yields the corresponding thiopyrimidine derivatives. orientjchem.org These reactions highlight the utility of the chalcone scaffold in building more complex heterocyclic systems.
Pyrazoline Derivatives:
Pyrazolines, or dihydropyrazoles, are five-membered heterocyclic compounds with two adjacent nitrogen atoms. researchgate.netnih.gov They are typically synthesized by the reaction of chalcones with hydrazine (B178648) hydrate. researchgate.netijpbs.com The reaction is often carried out in a suitable solvent like ethanol or acetic acid. revistabionatura.org The α,β-unsaturated ketone system of the chalcone undergoes a condensation reaction with hydrazine, followed by cyclization to form the pyrazoline ring. ijpbs.com The substitution pattern on the resulting pyrazoline is determined by the structure of the initial chalcone.
Table 2: Examples of Heterocyclic Derivatives from Chalcones of 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one
| Chalcone Derivative | Reagent | Resulting Heterocycle |
| (E)-1-(5-hydroxynaphthalen-1-yl)-3-phenylprop-2-en-1-one | Urea | 4-(5-hydroxynaphthalen-1-yl)-6-phenyl-5,6-dihydropyrimidin-2(1H)-one |
| (E)-1-(5-hydroxynaphthalen-1-yl)-3-phenylprop-2-en-1-one | Thiourea | 4-(5-hydroxynaphthalen-1-yl)-6-phenyl-5,6-dihydropyrimidine-2(1H)-thione |
| (E)-1-(5-hydroxynaphthalen-1-yl)-3-phenylprop-2-en-1-one | Hydrazine Hydrate | 3-(5-hydroxynaphthalen-1-yl)-5-phenyl-4,5-dihydro-1H-pyrazole |
Derivatization at the Hydroxyl Group (e.g., Etherification, Esterification)
The phenolic hydroxyl group on the naphthalene ring of 1-(5-hydroxynaphthalen-1-yl)ethan-1-one is another reactive site that allows for the synthesis of a variety of derivatives through reactions like etherification and esterification.
Etherification:
Ether derivatives can be prepared by reacting the hydroxyl group with alkyl halides or other alkylating agents in the presence of a base. The Williamson ether synthesis is a common method employed for this transformation. The base, such as sodium hydride or potassium carbonate, deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then reacts with the alkylating agent in an SN2 reaction to form the ether.
Esterification:
Ester derivatives are typically synthesized by reacting the hydroxyl group with acyl chlorides or acid anhydrides. This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the acidic byproduct (e.g., HCl). The esterification of the hydroxyl group can modify the electronic and steric properties of the molecule.
Reactions Involving the Naphthalene Ring
The naphthalene ring system of 1-(5-hydroxynaphthalen-1-yl)ethan-1-one can undergo various reactions, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution on the Substituted Naphthalene Nucleus
Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing various functional groups onto an aromatic ring. lumenlearning.commasterorganicchemistry.com The reactivity and regioselectivity of the naphthalene ring in 1-(5-hydroxynaphthalen-1-yl)ethan-1-one towards electrophiles are influenced by the existing acetyl and hydroxyl substituents. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. The interplay of these two groups will determine the position of further substitution on the naphthalene ring. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org
Palladium-Catalyzed Intramolecular Arylation/Aromatization Cascade
Palladium-catalyzed reactions have become powerful tools in organic synthesis. For suitably functionalized derivatives of 1-(5-hydroxynaphthalen-1-yl)ethan-1-one, intramolecular arylation reactions can be envisioned. nih.govnih.gov For instance, if a side chain containing a leaving group (e.g., a halide) is introduced, a palladium catalyst can facilitate an intramolecular C-C bond formation, leading to the synthesis of fused ring systems. These reactions often proceed through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination. Such cascade reactions can efficiently build molecular complexity from relatively simple starting materials. rsc.orgrsc.org
Functionalization of the Naphthalene Core
The naphthalene core of 1-(5-hydroxynaphthalen-1-yl)ethan-1-one is an electron-rich aromatic system, making it amenable to electrophilic substitution reactions. The positions on the naphthalene rings are not all equally reactive. The directing effects of the existing substituents—the hydroxyl (-OH) group and the acetyl (-COCH3) group—play a crucial role in determining the regioselectivity of further functionalization.
The hydroxyl group at the C-5 position is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In the case of the naphthalene ring system, this corresponds to the C-4, C-6, and C-8 positions. Conversely, the acetyl group at the C-1 position is a deactivating group, directing incoming electrophiles to the meta positions (C-3, C-6, and C-8).
The interplay of these two groups governs the outcome of electrophilic substitution. The strong activating effect of the hydroxyl group generally dominates. Therefore, electrophilic attack is most likely to occur at positions ortho or para to the hydroxyl group and meta to the acetyl group. The C-6 and C-8 positions benefit from the directing influence of both groups, making them potential sites for substitution. The C-4 position, being ortho to the hydroxyl group, is also an activated site.
Common electrophilic substitution reactions that could be applied to this naphthalene core include:
Nitration: Introducing a nitro group (-NO2) onto the naphthalene ring, typically using a mixture of nitric acid and sulfuric acid. This can lead to a mixture of isomers, including 5-hydroxy-x-nitro-1-acetonaphthone.
Halogenation: The introduction of halogen atoms such as bromine or chlorine. Bromination using N-bromosuccinimide can be selective for the most activated positions. For instance, in related hydroxy-substituted aromatic compounds, bromination often occurs at the position ortho to the hydroxyl group.
Formylation: The introduction of a formyl group (-CHO), which can be achieved through various methods like the Vilsmeier-Haack reaction.
While specific literature on the functionalization of 1-(5-hydroxynaphthalen-1-yl)ethan-1-one is limited, studies on related compounds like 4-hydroxybenzo[b]thiophene have shown that electrophilic substitution such as formylation and bromination preferentially occurs at the position adjacent (ortho) to the hydroxyl group. rsc.org Similarly, nitration can lead to a mixture of nitro-isomers. rsc.org These examples suggest that the hydroxyl group's directing effect is a primary determinant in the functionalization of such aromatic systems.
Synthesis of Schiff Base Derivatives
Schiff bases, characterized by the azomethine or imine group (-C=N-), are a significant class of compounds synthesized from the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). nih.goviosrjournals.org The acetyl group of 1-(5-hydroxynaphthalen-1-yl)ethan-1-one provides the carbonyl functionality necessary for this transformation, allowing for the synthesis of a wide array of Schiff base derivatives.
The general reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acetyl group. iosrjournals.org This is typically followed by a dehydration step, often catalyzed by acid or heat, to yield the final imine product. iosrjournals.org
While specific examples starting from 1-(5-hydroxynaphthalen-1-yl)ethan-1-one are not prevalent in the reviewed literature, extensive research on the isomeric 1-(1-hydroxynaphthalen-2-yl)ethanone provides a clear and analogous pathway for the synthesis of Schiff bases. researchgate.netresearchgate.net In these studies, 1-(1-hydroxynaphthalen-2-yl)ethanone is condensed with various primary amines, including diamines like propane-1,3-diamine and pentane-1,3-diamine, to form tetradentate Schiff bases. researchgate.netresearchgate.net The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol. researchgate.net
Following this established methodology, 1-(5-hydroxynaphthalen-1-yl)ethan-1-one can be reacted with a variety of primary amines to produce novel Schiff base derivatives. The general synthetic scheme is presented below:
General Synthetic Scheme for Schiff Base Formation: 1-(5-hydroxynaphthalen-1-yl)ethan-1-one + R-NH₂ → (E)-1-(5-hydroxynaphthalen-1-yl)-N-(alkyl/aryl)ethan-1-imine + H₂O
This reaction allows for the introduction of diverse functionalities into the final molecule, depending on the choice of the primary amine (R-NH₂). For example, using substituted anilines would yield Schiff bases with various electronic and steric properties.
The table below illustrates potential Schiff base derivatives that could be synthesized from 1-(5-hydroxynaphthalen-1-yl)ethan-1-one, based on analogous reactions with other hydroxy-acetonaphthone isomers.
| Reactant Amine | Product Schiff Base Name | Potential Structure |
| Aniline | (E)-N-phenyl-1-(5-hydroxynaphthalen-1-yl)ethan-1-imine | |
| 4-Chloroaniline | (E)-N-(4-chlorophenyl)-1-(5-hydroxynaphthalen-1-yl)ethan-1-imine | |
| Ethylenediamine | N,N'-bis(1-(5-hydroxynaphthalen-1-yl)ethylidene)ethane-1,2-diamine |
These Schiff base derivatives are of significant interest in coordination chemistry, as the imine nitrogen and the phenolic oxygen can act as coordination sites for metal ions, leading to the formation of metal complexes. nih.gov
Advanced Applications of 1 5 Hydroxynaphthalen 1 Yl Ethan 1 One and Its Derivatives in Chemical Sciences
Development of Fluorescent Probes and Chemosensors
Derivatives of the hydroxynaphthalene framework are extensively utilized in the creation of fluorescent probes and chemosensors. nih.gov These molecules are designed to detect specific analytes, such as metal ions and anions, through changes in their fluorescence properties. researchgate.netmdpi.com The inherent hydrophobicity and photostability of the naphthalene (B1677914) moiety contribute to the development of robust and selective sensors. nih.gov
Mechanisms of Fluorescence Sensing (e.g., Excited State Intramolecular Proton Transfer (ESIPT), Intramolecular Charge Transfer (ICT))
The functionality of many naphthalene-based fluorescent sensors is underpinned by sophisticated photophysical processes, primarily Excited State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT).
Excited State Intramolecular Proton Transfer (ESIPT): ESIPT-based fluorescent probes are designed with a proton donor (like a hydroxyl group) and a proton acceptor in close proximity. rsc.org Upon photoexcitation, a proton is transferred from the donor to the acceptor, leading to the formation of a transient keto-tautomer species that is responsible for a large Stokes shift emission. rsc.orgnih.gov The process is highly sensitive to the molecular environment. For instance, in some designs, an intramolecular hydrogen bond is initially blocked, inhibiting the ESIPT process and resulting in weak "enol" emission. rsc.org Interaction with a specific analyte can unlock this pathway, leading to a "turn-on" fluorescence signal from the keto form. rsc.orgrsc.org Theoretical studies on derivatives like 1-((2-hydroxynaphthalen-1-yl)methylene)urea have been conducted to understand the potential energy curves and elucidate the proton transfer pathways in both the ground and excited states. nih.gov
Intramolecular Charge Transfer (ICT): The ICT mechanism is prevalent in "push-pull" chromophores, where an electron-donating group and an electron-accepting group are attached to a conjugated system like naphthalene. researchgate.netrsc.org Upon excitation, electron density shifts from the donor to the acceptor, creating a charge-separated excited state. rsc.org This process is highly sensitive to solvent polarity and can be harnessed for analyte detection. nih.gov For example, while unsubstituted naphthalene is weakly fluorescent, attaching donor and acceptor groups can significantly enhance fluorescence. researchgate.net The binding of an analyte can modulate the efficiency of the ICT process, causing a detectable change in the fluorescence spectrum, such as a shift in emission wavelength or a change in intensity. researchgate.net This principle has been applied in newly synthesized naphthalene-based molecules for detecting protein aggregates, where binding restricts the twisted intramolecular charge transfer (TICT), a variant of ICT, leading to significant fluorescence enhancement. figshare.com
Design Principles for Selectivity and Sensitivity in Analyte Recognition
The efficacy of a chemosensor hinges on its selectivity (the ability to detect a specific analyte in a complex mixture) and its sensitivity (the ability to detect low concentrations of the analyte). The design of naphthalene-based probes incorporates specific strategies to achieve these goals.
Selectivity is primarily achieved by integrating a specific recognition site (receptor) into the fluorophore structure. This site is tailored to bind a particular analyte through complementary interactions such as chelation, hydrogen bonding, or covalent bond formation. For example, Schiff base derivatives of hydroxynaphthaldehydes are commonly used to create binding pockets for metal ions like Al³⁺ and Zn²⁺. nih.govrsc.org A sensor for Al³⁺ demonstrated high selectivity, showing no interference from other biologically relevant cations or various anions. nih.gov The geometry and electronic properties of the binding site are crucial; for instance, a probe was designed to specifically recognize Zn²⁺ and avoid interference from the chemically similar Cd²⁺ in aqueous solutions. rsc.org
Sensitivity is often enhanced by mechanisms that produce a significant change in the fluorescence signal upon analyte binding, such as a "turn-on" or ratiometric response. mdpi.com A "turn-on" sensor is designed to be initially non-fluorescent or weakly fluorescent, with analyte binding triggering a dramatic increase in emission. rsc.orgnih.gov This provides a high signal-to-noise ratio, enabling low detection limits. For example, a naphthalene-based sensor for Al³⁺ achieved a very low detection limit of 1.89 x 10⁻⁸ M. nih.gov Ratiometric probes exhibit a shift in the emission wavelength upon analyte binding, allowing the analyte concentration to be measured by the ratio of fluorescence intensities at two different wavelengths. researchgate.net This approach provides a built-in correction for environmental factors and probe concentration, enhancing measurement accuracy. researchgate.net The table below summarizes the performance of several naphthalene-based fluorescent probes for various analytes.
| Probe Derivative Type | Analyte | Detection Limit | Solvent/Medium | Reference |
| Naphthalene Schiff Base | Al³⁺ | 1.89 x 10⁻⁸ M | Aqueous solution | nih.gov |
| Symmetric Naphthalene Derivative (XYHN) | Al³⁺ | 8.88 nM | CH₃OH:H₂O (1:1, v/v) | rsc.org |
| Naphthalene-derived Schiff base (NS) | Zn²⁺ | 1.91 x 10⁻⁶ M | Aqueous solution | rsc.org |
| 1-Hydroxy-2,4-diformylnaphthalene deriv. (L) | SO₃²⁻/HSO₃⁻ | 9.93 nM (fluorescence) | Aqueous solution | researchgate.net |
| N-(2-hydroxy-1-naphthalene) derivative (L) | Al³⁺ | 1.0 x 10⁻⁷ M | HEPES buffer | rsc.org |
Application to Bioimaging Methodologies
The favorable photophysical properties of naphthalene-based fluorescent probes make them valuable tools for bioimaging, which involves visualizing biological processes in living cells and organisms. nih.gov Their ability to operate in aqueous environments and their high sensitivity allow for the detection of intracellular analytes. rsc.org
Derivatives of hydroxynaphthalene have been successfully employed to image Al³⁺ in living cells. nih.govrsc.org For instance, a naphthalene-based Schiff base was used for imaging Al³⁺ in two different cell types, demonstrating its practical value in biological systems. nih.gov Similarly, another probe was found suitable for detecting intracellular Al³⁺ with fluorescence microscopy in a physiological pH buffer. rsc.org This is particularly significant as it allows for the real-time monitoring of ion concentrations and fluxes within cellular compartments. Furthermore, the development of probes for reactive oxygen species (ROS) like the hydroxyl radical (·OH) highlights the expansion of these tools into monitoring cellular stress and pathology. nih.gov The application of these probes in flow cytometry and confocal microscopy enables quantitative analysis of analyte levels and their distribution within cell populations. nih.gov
Supramolecular Chemistry and Self-Assembly Processes
The rigid and aromatic nature of the naphthalene scaffold makes it an excellent building block in supramolecular chemistry, where molecules are designed to spontaneously organize into larger, functional architectures through non-covalent interactions. researchgate.net This self-assembly process can lead to materials with novel optical, mechanical, and electronic properties. scilit.com
Naphthalene Scaffolds in Host-Guest Systems and Molecular Machines
Naphthalene and its derivatives play a crucial role as structural components in complex supramolecular systems like host-guest assemblies and molecular machines.
Host-Guest Systems: In host-guest chemistry, a larger "host" molecule is designed to encapsulate a smaller "guest" molecule with high specificity. The naphthalene unit can be incorporated into the walls of molecular cages or clips, providing a rigid, π-electron-rich surface for binding guests. nih.govacs.org These interactions are often driven by cation-π, C-H···π, and hydrogen bonding forces. nih.gov For example, a "Naphthocage" with naphthalene walls demonstrated extremely strong binding (up to 10¹⁰ M⁻¹) for cationic aromatic guests. nih.gov The binding and release of these guests could be controlled by redox processes, showcasing the potential for developing stimuli-responsive materials. nih.gov Similarly, naphthalene units can act as "stations" along a molecular track in rotaxane-based systems. rsc.org
Molecular Machines: Molecular machines are assemblies of molecular components designed to perform machine-like movements in response to external stimuli such as light, heat, or chemical changes. acs.orgbiomach.org Rotaxanes and catenanes, which feature mechanically interlocked components, are common platforms for these machines. biomach.org The naphthalene moiety is frequently used as a recognition site or "station" for the mobile component of the machine. rsc.orgbiomach.org In one example, a bistable rsc.orgrotaxane was constructed with two naphthalene stations on a molecular thread. rsc.org The position of the macrocycles on the thread could be switched by oxidizing and reducing other stations, demonstrating controlled mechanical motion at the molecular level. rsc.org This ability to control movement and position makes naphthalene-based scaffolds fundamental to the design of systems that can perform work on a nanoscale. acs.org
Controlled Assembly of Functional Molecular Units
Derivatives of 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one, particularly more complex structures like naphthalimides and naphthalene diimides (NDIs), are adept at forming highly ordered structures through self-assembly. researchgate.netnih.gov The process is driven by a combination of hydrogen bonding, π-π stacking, and solvent effects. nih.gov
By carefully designing the functional groups attached to the naphthalene core, chemists can direct the assembly process to form specific nanostructures, such as nanofibers, nanosheets, or gels. rsc.orgnih.gov For instance, carboxylic acid-functionalized naphthalene diimides have been shown to self-assemble through synergistic hydrogen bonding and π-stacking. nih.gov The morphology of these assemblies, from 2D nanosheets to 1D nanofibers, could be controlled by simply changing the length of the spacer between the NDI core and the carboxylic acid group. nih.gov
These self-assembled materials often exhibit emergent properties that are not present in the individual molecules. For example, the aggregation of naphthalimide-conjugated dipeptides can lead to different packing arrangements (J- or H-type aggregation) with distinct photophysical properties depending on the solvent polarity. researchgate.net Furthermore, the self-assembly of certain NDI derivatives can result in materials with tunable luminescent colors, spanning the entire visible spectrum and even producing white-light emission due to the formation of different emissive species within the assembly. nih.gov This controlled assembly of functional units is a powerful strategy for creating advanced materials for sensors, electronics, and biomedical applications. researchgate.netscilit.com
Materials Science Applications
The rigid, aromatic structure of the naphthalene moiety, combined with reactive functional groups, makes 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one a promising building block for novel materials with tailored properties.
While direct applications of 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one in optoelectronics are not yet widely documented, the broader class of naphthalene derivatives is extensively used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.govgatech.edu The naphthalene unit provides thermal and photochemical stability and possesses inherent fluorescence, making it an excellent chromophore. gatech.eduresearchgate.net
Derivatives of 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one could be synthesized to serve as blue-emitting materials, a critical component in full-color displays. nih.gov The hydroxyl and acetyl groups offer sites for further functionalization, allowing for the fine-tuning of the molecule's electronic and optical properties, such as its electron affinity and charge-carrier mobility. gatech.edu For instance, attaching electron-donating or electron-withdrawing groups can modulate the HOMO/LUMO energy levels, thereby shifting the emission wavelength. Naphthalene diimide (NDI) derivatives, for example, are known to be excellent n-type semiconductors for use in organic field-effect transistors (OFETs) and all-polymer solar cells. gatech.educapes.gov.br The functional groups on 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one provide a synthetic handle to incorporate this stable aromatic core into more complex conjugated systems for advanced electronic functionalities. gatech.edu
Table 1: Potential Optoelectronic Applications of Naphthalene-Based Compounds
| Compound Class | Potential Application | Key Properties |
| Fluorene-Substituted Naphthalenes | Blue Emitters in OLEDs | High Luminous Efficiency, Color Purity nih.gov |
| Naphthalene Diimides (NDIs) | n-Type Semiconductors in OFETs | High Electron Affinity, Thermal Stability, Charge Mobility gatech.edu |
| Donor-Acceptor-Donor Naphthalenes | Emitters in OLEDs | Tunable Emission, High Photoluminescence researchgate.net |
| Naphthalene-Based Fluorophores | Host Red Emitters in OLEDs | High External Quantum Efficiency, Brightness rsc.org |
The bifunctional nature of 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one makes it an ideal candidate for the synthesis of functional polymers and microporous organic polymers (MOPs). nih.gov The hydroxyl group can participate in condensation reactions to form polyesters or polyethers, while the ketone can be a site for subsequent modifications or cross-linking. The incorporation of the bulky, rigid naphthalene unit into a polymer backbone can enhance its thermal stability and create intrinsic microporosity.
Microporous organic polymers derived from naphthalene-based building blocks have demonstrated significant potential for gas storage and separation. acs.orgrsc.org For example, microporous polyimides prepared from naphthalene-1,4,5,8-tetracarboxylic dianhydride exhibit high surface areas and are effective at capturing CO2 and toxic organic vapors. acs.org The strong π-electron delocalization of the naphthalene groups contributes to high selectivity. acs.org Similarly, polymers derived from 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one could be designed for specific adsorption applications.
Furthermore, post-polymerization modification (PPM) presents a viable strategy for creating a library of functional polymers from a single precursor. researchgate.net A polymer synthesized using the hydroxyl group of 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one would feature pendant acetylnaphthyl groups, which could be further reacted to introduce new functionalities along the polymer chain. This approach allows for the creation of materials with tailored properties for applications ranging from drug delivery to coatings. researchgate.net
Catalysis and Ligand Design for Transition Metal Catalysis
A significant application of 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one lies in its use as a precursor for the synthesis of polydentate ligands for transition metal catalysis. The hydroxyl and acetyl groups are perfectly positioned to form stable chelate rings with metal ions, particularly through the formation of Schiff base ligands. researchgate.netnih.govnih.gov
Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. nih.gov The acetyl group of 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one can react with a variety of amines (e.g., diamines, amino acids) to form an imine (C=N) linkage. The resulting Schiff base ligand, containing the naphtholic oxygen and the imine nitrogen as donor atoms, can coordinate with a range of transition metals such as Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netresearchgate.net If a diamine is used, a tetradentate ligand can be formed, capable of creating a stable, often square planar or octahedral, coordination environment around the metal center. semanticscholar.org
These transition metal complexes often exhibit significant catalytic activity in various organic transformations, including oxidation, reduction, and polymerization reactions. researchgate.netresearchgate.netnii.ac.jp The specific activity and selectivity of the catalyst can be tuned by modifying the structure of the Schiff base ligand or by changing the central metal ion. nih.gov For example, chiral Schiff base complexes are highly sought after for asymmetric catalysis, such as in the epoxidation of olefins. researchgate.net The steric and electronic environment created by the naphthalene moiety plays a crucial role in influencing the outcome of the catalytic reaction.
Table 2: Characteristics of Analogous Transition Metal Complexes with Naphthalene-Based Schiff Base Ligands
| Ligand Precursor | Metal Ion | Coordination Geometry | Potential Catalytic Application |
| 2-Hydroxy-1-naphthaldehyde + Diamine | Mn(II), Cr(III) | Octahedral | Oxidation Reactions semanticscholar.org |
| 1-Hydroxy-2-acetonaphthone + Phenyl Ethylamine | Au(III), Pd(II), Cu(II) | Square Planar | Cross-Coupling Reactions researchgate.net |
| Salicylaldehyde Derivatives + Amines | Co(II), Ni(II), Cu(II) | Square Planar/Octahedral | Oxidation, Polymerization nih.govresearchgate.net |
| 4-Hydroxy-2(1H)quinolone + Diamines | V(IV), U(VI) | Various | Oxidation, Hydrolysis iaea.org |
The synthesis of ligands from 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one offers a pathway to new catalysts with unique properties, leveraging the robust and electronically rich naphthalene framework to facilitate and control chemical reactions.
Q & A
Basic: What are the standard synthetic routes for 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one, and how are intermediates purified?
Answer:
The compound is synthesized via the modified Nencki reaction , where 4-chloronaphthalen-1-ol is refluxed with glacial acetic acid in the presence of fused ZnCl₂ as a catalyst. After refluxing for 8 hours, the mixture is cooled, poured into acidulated water, and filtered. The crude product is recrystallized from rectified spirit to achieve high purity . For intermediates like 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethan-1-one , purification involves repeated recrystallization from ethanol to remove unreacted starting materials and byproducts .
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) identify functional groups and aromatic proton environments. For example, hydroxyl protons appear as broad singlets, while acetyl groups show characteristic carbonyl signals (~200 ppm in ¹³C NMR) .
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement) resolves the molecular structure, with triclinic crystal systems (space group P1) and parameters such as a = 7.38 Å, b = 8.01 Å, and α = 77.9° . ORTEP diagrams visualize anisotropic displacement ellipsoids .
Basic: What safety precautions are required when handling this compound?
Answer:
- GHS Classification : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure).
- Handling : Use PPE (gloves, lab coat), avoid inhalation, and work in a fume hood. In case of skin contact, wash with soap and water immediately. For spills, use inert absorbents and avoid environmental discharge .
Advanced: How does the aldol condensation mechanism influence regioselectivity in synthesizing chalcone derivatives?
Answer:
The aldol condensation of 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one with aldehydes (e.g., 4-hydroxybenzaldehyde) in KOH/ethanol proceeds via enolate formation. Regioselectivity is governed by:
- Electronic effects : Electron-withdrawing groups (e.g., -Cl) on the naphthalene ring direct enolate attack to the α-position of the carbonyl.
- Steric hindrance : Bulky substituents favor linear trans-chalcone products.
The reaction is monitored by TLC, and products are isolated via ice-cold acid quenching .
Advanced: How do substituents (e.g., -Cl, -OCH₃) modulate biological activity?
Answer:
- Antimicrobial activity : Chlorine substituents enhance lipophilicity, improving membrane penetration and microbial inhibition (e.g., E. coli MIC = 12.5 µg/mL) .
- Anti-inflammatory effects : Methoxy groups increase electron density, enabling π-π interactions with histamine H₃ receptors in BV-2 microglial cells (IC₅₀ = 3.2 µM) .
Structure-activity relationships (SAR) are validated via docking studies and in vitro assays .
Advanced: What challenges arise in crystallographic refinement of derivatives with bulky substituents?
Answer:
- Disorder modeling : Bulky groups (e.g., benzyloxy) require multi-position occupancy refinement in SHELXL .
- Thermal motion : High anisotropy in flexible substituents is addressed using ISOR and DELU restraints.
- Data quality : High-resolution datasets (e.g., R₁ < 0.05) are collected via Bruker CCD diffractometers with graphite-monochromated Mo-Kα radiation .
Advanced: How can conflicting spectral or crystallographic data be resolved?
Answer:
- Multi-technique validation : Cross-validate NMR assignments with HSQC and HMBC spectra . For crystallographic discrepancies (e.g., bond-length outliers), check for twinning via PLATON analysis .
- Reproducibility : Repeat syntheses under controlled conditions (e.g., inert atmosphere) to isolate pure intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
